An In-depth Technical Guide to the Solubility of 4-iodo-7-methyl-1H-indazole in DMSO and Methanol
An In-depth Technical Guide to the Solubility of 4-iodo-7-methyl-1H-indazole in DMSO and Methanol
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a molecule's bioavailability, formulation, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 4-iodo-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol, and provide a robust, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical parameter.
Introduction to 4-iodo-7-methyl-1H-indazole and Solvent Selection
4-iodo-7-methyl-1H-indazole belongs to the indazole class of aromatic heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2] The substituents on the indazole ring, in this case, an iodine atom at the 4-position and a methyl group at the 7-position, significantly modulate its physicochemical properties, including solubility.
The choice of Dimethyl Sulfoxide (DMSO) and methanol as solvents for this guide is deliberate. DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it a near-universal solvent in early-stage drug discovery for creating stock solutions.[3][4] Methanol, a polar protic solvent, is also widely used in chemical synthesis, purification, and as a solvent for various analytical techniques. Understanding a compound's behavior in both solvent classes provides crucial insights into its polarity and potential interactions in more complex biological milieu.
Physicochemical Properties of 4-iodo-7-methyl-1H-indazole
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₈H₇IN₂ | - |
| Molecular Weight | 258.06 g/mol | [5] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
The positive XLogP3 value suggests a degree of lipophilicity, which would generally favor solubility in organic solvents over water.[5] The presence of a hydrogen bond donor (the N-H of the indazole ring) and acceptor (the second nitrogen atom) indicates that hydrogen bonding will play a significant role in its interactions with protic solvents like methanol.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Solubility in DMSO (Polar Aprotic)
DMSO is a highly polar molecule with a strong dipole moment. Its primary mode of interaction is through dipole-dipole forces. As an aprotic solvent, it cannot donate hydrogen bonds but can act as a strong hydrogen bond acceptor. The dissolution of 4-iodo-7-methyl-1H-indazole in DMSO is anticipated to be favorable due to:
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Dipole-Dipole Interactions: The polar nature of the indazole ring will interact favorably with the strong dipole of the DMSO molecules.
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Hydrogen Bonding: The N-H group of the indazole can form a hydrogen bond with the sulfoxide oxygen of DMSO.
Solubility in Methanol (Polar Protic)
Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. The solubility of 4-iodo-7-methyl-1H-indazole in methanol will be influenced by:
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Hydrogen Bonding: The indazole N-H can donate a hydrogen bond to the oxygen of methanol, and the nitrogen atoms of the indazole can accept hydrogen bonds from the hydroxyl group of methanol.
-
Van der Waals Forces: The nonpolar methyl and benzene ring portions of the molecule will interact with the methyl group of methanol via London dispersion forces.
The balance between the hydrophobic indazole ring system and the potential for hydrogen bonding will dictate the overall solubility in methanol.[6]
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, this section provides a detailed, step-by-step methodology for determining the equilibrium solubility of 4-iodo-7-methyl-1H-indazole in DMSO and methanol. The shake-flask method described here is a widely accepted and robust technique for this purpose.[7]
Materials and Equipment
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4-iodo-7-methyl-1H-indazole (solid)
-
Anhydrous DMSO
-
Methanol (ACS grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatic shaker incubator
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Centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
The following diagram illustrates the key stages of the solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
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Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 5-10 mg of 4-iodo-7-methyl-1H-indazole into a 2 mL glass vial.
-
Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or methanol) to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes to ensure the compound is well-dispersed. A visible excess of solid should remain.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the solid pellet.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of 4-iodo-7-methyl-1H-indazole of known concentrations in the mobile phase.
-
Dilute the supernatant sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Data Presentation and Interpretation
The experimentally determined solubility values should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
The expected outcome is that 4-iodo-7-methyl-1H-indazole will exhibit high solubility in DMSO. Its solubility in methanol is also expected to be significant, though potentially lower than in DMSO, depending on the energetic balance of breaking the crystal lattice versus the solvation energy provided by the hydrogen bonding and other interactions with methanol.
Conclusion and Future Directions
This guide has provided a comprehensive technical framework for understanding and determining the solubility of 4-iodo-7-methyl-1H-indazole in DMSO and methanol. While a theoretical understanding provides a strong predictive foundation, empirical determination through robust protocols, such as the shake-flask method detailed herein, is indispensable for generating accurate and reliable data for drug discovery and development applications.
Future work could involve expanding the range of solvents to include those relevant to specific formulation strategies (e.g., ethanol, propylene glycol) and investigating the effect of pH on the solubility in aqueous buffer systems, which is critical for predicting its behavior in physiological environments.
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